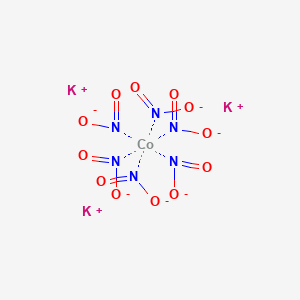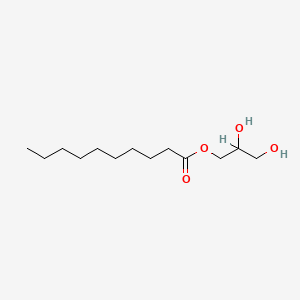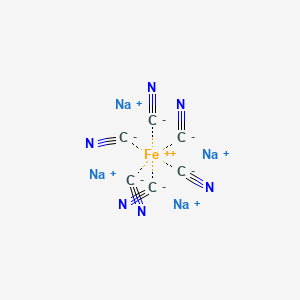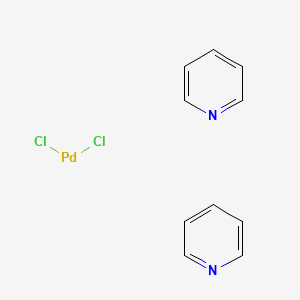
SAMARIUM BORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium boride is a compound formed by the combination of samarium and boronThis compound typically exists in the form of samarium hexaboride (SmB6), which is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions . This compound is particularly interesting because it exhibits properties of both metals and insulators, making it a Kondo insulator with a metallic surface state .
Mechanism of Action
Target of Action
Samarium boride, also known as SmB6, is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions at the ratio 3:7 . It is a Kondo insulator having a metallic surface state . The primary targets of this compound are the electronic structures and surface adsorption properties of materials .
Mode of Action
This compound interacts with its targets by modulating the local electronic structures and surface adsorption properties . This interaction provides great opportunities for the development of advanced catalysts with superior activity and stability .
Result of Action
This compound exhibits enhanced thermoelectric properties . The electrical resistivity shows variable-range-hopping (VRH) behavior with significantly lower values than other rare-earth RB62 compounds . The thermoelectric behavior of SmB62 is striking, with reduced electrical resistivity while maintaining large Seebeck coefficients .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound involves reacting samarium and boron at 2400 °C . Moreover, the performance of this compound as a thermoelectric material can be affected by temperature .
Preparation Methods
Samarium boride can be synthesized through various methods. One common synthetic route involves the reaction of samarium oxide (Sm2O3) with boron carbide (B4C) at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. Another method involves the direct reaction of samarium metal with boron at elevated temperatures . Industrial production methods often utilize high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Samarium boride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, samarium hexaboride can be oxidized to form samarium oxide and boron oxide. Reduction reactions involving this compound often use samarium iodide (SmI2) as a reducing agent, which is known for its ability to perform single-electron transfer reductions under mild conditions . Common reagents used in these reactions include iodine, hydrogen, and various organic compounds. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Samarium boride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions . In biology and medicine, samarium compounds are explored for their potential use in imaging and therapeutic applications. For instance, samarium-153 is used in radiopharmaceuticals for cancer treatment. In industry, this compound is utilized in the production of high-strength magnets and as a component in advanced ceramics .
Comparison with Similar Compounds
Samarium boride can be compared with other similar compounds, such as other rare earth borides and samarium compounds this compound is unique in its intermediate-valence state and Kondo insulating behavior . Other similar compounds include samarium oxide, samarium iodide, and samarium chloride, each of which has distinct properties and uses .
Properties
CAS No. |
12008-30-9 |
|---|---|
Molecular Formula |
B6Sm |
Molecular Weight |
215.2 g/mol |
InChI |
InChI=1S/6B.Sm |
InChI Key |
IYKQPDWKORWUNW-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[Sm] |
Canonical SMILES |
[B].[B].[B].[B].[B].[B].[Sm] |
Origin of Product |
United States |
Q1: How does the stoichiometry of samarium boride affect its thermoelectric properties?
A2: Research suggests that the thermoelectric properties of this compound can be significantly enhanced by controlling its stoichiometry []. While the exact mechanisms behind this enhancement require further investigation, this finding highlights the potential for tailoring this compound's properties for thermoelectric applications by fine-tuning its composition.
Q2: How does this compound interact with other materials, such as boron nitride, molybdenum, and tungsten?
A3: Studies have explored the interaction of samarium borides with other refractory materials. Research indicates that samarium borides can react with boron nitride, molybdenum, and tungsten under specific conditions []. Understanding these interactions is crucial for predicting material compatibility and exploring potential applications in high-temperature environments or composite materials.
Q3: What are the historical milestones in this compound research, and what are the future directions?
A4: Early investigations focused on understanding the fundamental properties of samarium borides, including the conversion between different stoichiometries like samarium tetraboride and samarium hexaboride []. Current research is exploring the potential of samarium borides in areas like thermoelectrics [] and high-temperature materials []. Future directions may involve optimizing synthesis techniques for controlled properties, investigating novel applications, and understanding the underlying mechanisms behind their unique characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











